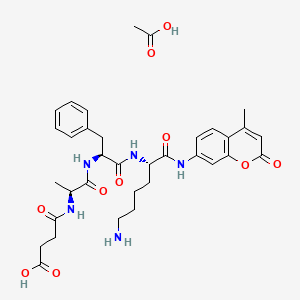

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is a fluorogenic substrate commonly used in biochemical assays. It is particularly known for its application in the study of proteolytic enzymes such as plasmin. The compound has the empirical formula C32H39N5O8 · C2H4O2 and a molecular weight of 681.73 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt involves multiple steps, starting from the protection of amino groups, followed by coupling reactions to form peptide bondsThe reaction conditions typically involve the use of coupling reagents like HATU or EDCI in the presence of a base such as DIPEA, and the reactions are carried out in solvents like DMF or DCM .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like HPLC are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Hydrolysis: Catalyzed by enzymes like plasmin in aqueous buffers.

Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.

Reduction: Involves reducing agents such as sodium borohydride.

Major Products

The major product of enzymatic hydrolysis is 7-amido-4-methylcoumarin, which is highly fluorescent and can be easily detected .

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

Substrate for Proteases

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt serves as a substrate for various proteolytic enzymes. It is particularly valuable in studying the activity of serine proteases, such as plasmin. The compound's design allows for the release of a fluorescent product upon cleavage, making it an effective tool for monitoring enzyme activity quantitatively.

Case Study: Plasmin Activity Measurement

A study determined the Michaelis constant (K_m) of plasmin using N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin as a substrate, demonstrating its utility in characterizing enzyme kinetics. The results indicated that this compound could be reliably used to assess plasmin activity in various biological samples, providing insights into its role in fibrinolysis and related processes .

Biological Indicators

Self-Contained Biological Indicators

The compound has been incorporated into self-contained biological indicators designed to evaluate sterilization processes. These indicators utilize the enzymatic cleavage of substrates like N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin to produce detectable signals, thus allowing for rapid assessment of sterilization efficacy within medical settings .

Application in Sterilization Validation

In one patent, the compound was used in a biological indicator that can determine the efficacy of steam sterilization cycles within 60 minutes. This rapid assessment capability is crucial for ensuring that medical instruments are properly sterilized before use .

The versatility of this compound extends beyond basic enzymatic assays to more complex applications in biological research and clinical diagnostics. Its ability to provide rapid and quantitative measurements of protease activity makes it an essential tool in studying various physiological and pathological processes.

Wirkmechanismus

The compound acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, it releases 7-amido-4-methylcoumarin, which is highly fluorescent. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets include enzymes like plasmin, and the pathways involved are those related to proteolysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin

- D-Ala-Leu-Lys-7-amido-4-methylcoumarin

- N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride

Uniqueness

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is unique due to its specific sequence of amino acids, which makes it a suitable substrate for certain proteolytic enzymes like plasmin. This specificity allows for more accurate and sensitive assays compared to other similar compounds .

Biologische Aktivität

N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt (commonly referred to as AMC substrate) is a synthetic fluorogenic peptide substrate widely used in biochemical assays, particularly for studying proteolytic enzymes. This compound has garnered attention due to its specific interactions with various proteases, making it a valuable tool in both research and clinical settings.

- Chemical Formula : C₃₂H₃₉N₅O₈·C₂H₄O₂

- Molecular Weight : 681.73 g/mol

- CAS Number : 117756-27-1

The biological activity of this compound primarily involves its role as a substrate for serine proteases, such as plasmin and chymotrypsin. The compound is designed to release a fluorescent moiety upon cleavage by these enzymes, allowing for the quantification of protease activity through fluorescence measurements.

Inhibition Studies

Recent studies have demonstrated that N-Succinyl-Ala-Phe-Lys AMC can be effectively used to assess the inhibitory effects of various protease inhibitors. For instance, the inhibitory constant (Ki) for plasmin was determined using this substrate, showcasing its utility in characterizing enzyme kinetics and inhibitor efficacy.

| Enzyme | Substrate Concentration (μM) | Initial Velocity (RFU/s) | K_m (μM) | K_i (nM) |

|---|---|---|---|---|

| Plasmin | 8 - 3000 | Varies | 44.3 | Calculated from IC₅₀ values |

Case Studies

-

Plasmin Inhibition Assays :

A study utilized N-Succinyl-Ala-Phe-Lys AMC to evaluate the inhibition of plasmin by various recombinant Kunitz-type protease inhibitors (KPIs). The substrate's degradation was monitored through fluorescence, providing insights into the kinetic parameters of the inhibitors. The Km value obtained was consistent with previous findings, affirming the substrate's reliability in enzymatic assays . -

Fibrinolysis Inhibition :

The substrate was also employed in experiments assessing fibrinolysis inhibition in fibrin matrices. By monitoring the degradation of the substrate in the presence of KPIs, researchers could quantify the effectiveness of these inhibitors in preventing plasmin-mediated fibrinolysis, which is crucial for therapeutic applications in coagulation disorders .

Applications in Research

N-Succinyl-Ala-Phe-Lys AMC serves multiple roles in research:

- Protease Activity Assays : It is extensively used to study various serine proteases and their inhibitors.

- Drug Development : The compound aids in screening potential drug candidates targeting proteolytic pathways.

- Biochemical Characterization : It provides a platform for characterizing enzyme kinetics and specificity.

Eigenschaften

CAS-Nummer |

117756-27-1 |

|---|---|

Molekularformel |

C34H43N5O10 |

Molekulargewicht |

681.7 g/mol |

IUPAC-Name |

acetic acid;4-[[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H39N5O8.C2H4O2/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40;1-2(3)4/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40);1H3,(H,3,4) |

InChI-Schlüssel |

YSFJDCMZVSMICC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.CC(=O)O |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.